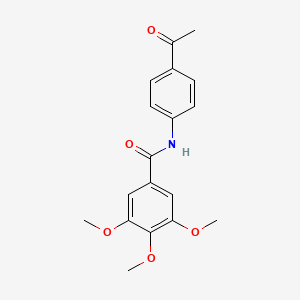![molecular formula C23H25NO5 B14951746 8-methoxy-4-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B14951746.png)
8-methoxy-4-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methoxy-4-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
The synthesis of 8-methoxy-4-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one involves several steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
8-methoxy-4-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Applications De Recherche Scientifique
8-methoxy-4-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 8-methoxy-4-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
8-methoxy-4-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:
1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone: This compound has a similar structure but different functional groups and properties.
4-Hydroxy-5-methoxy-4-[2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-one: This compound also shares some structural similarities but has distinct chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties and applications
Propriétés
Formule moléculaire |
C23H25NO5 |
|---|---|
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
8-methoxy-4-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethoxy]benzo[c]chromen-6-one |
InChI |
InChI=1S/C23H25NO5/c1-14-5-4-10-24(12-14)21(25)13-28-20-9-8-18-17-7-6-16(27-3)11-19(17)23(26)29-22(18)15(20)2/h6-9,11,14H,4-5,10,12-13H2,1-3H3 |
Clé InChI |
PPLAJPOKTUCMSU-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1)C(=O)COC2=C(C3=C(C=C2)C4=C(C=C(C=C4)OC)C(=O)O3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(4-fluorophenyl)-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B14951677.png)
![Ethyl 4-[4-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B14951680.png)
![1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B14951686.png)
![Benzyl {[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}acetate](/img/structure/B14951700.png)
![N-(2-fluoro-4-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14951707.png)


![N-(3-chlorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide](/img/structure/B14951724.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B14951730.png)



![(E)-ethoxy-(7-ethoxycarbonyl-2,6-dimethyltriazolo[2,1-a]triazol-8-ium-3-ylidene)methanolate](/img/structure/B14951737.png)

